N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Physicochemical Property Membrane Permeability Drug Design

Researchers screening for HCV entry inhibitors often face supply of poorly characterized analogs with inadequate potency and selectivity. This compound addresses that gap. - HCV Entry Inhibition: Aligns with patent-exemplified compounds showing EC₅₀ values as low as 2 nM in the HCV 1b replicon system. Phenyl-substituted analogs exhibit EC₅₀ >1 µM. - PTP1B Selectivity: Indole-6-yl acetamide architecture predicts non-competitive, reversible PTP1B inhibition with ≥20-fold selectivity over TCPTP and LAR. - Peripheral Restriction: High PSA (118.32 Ų) limits passive BBB permeability, ideal for peripheral-target screening libraries. Supplied as a dry powder; recommended DMSO stock ≤10 mM.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4 g/mol
Cat. No. B12172609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Molecular FormulaC18H14N4O2S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C18H14N4O2S/c23-17(20-13-4-3-12-7-8-19-15(12)10-13)11-22-18(24)6-5-14(21-22)16-2-1-9-25-16/h1-10,19H,11H2,(H,20,23)
InChIKeyLFMCNDAUSPNDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide Overview


N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyridazinone core linked to an indole moiety via an acetamide bridge, with a thiophene substituent at the 3-position of the pyridazinone ring . It belongs to a class of heterocyclic compounds explored for antiviral and anticancer applications, with related scaffolds demonstrating inhibitory activity against HCV entry and protein tyrosine phosphatases [1][2]. The compound is commercially available as a screening compound (ChemDiv ID: IB08-5585) with a molecular weight of 350.4 g/mol and a calculated logP of 3.14 .

Heterocyclic screening compound — pyridazinone-indole scaffold with thiophene substitution; explored as a research tool for antiviral and phosphatase inhibitor panels
Commercially available tool compound — supplied as a screening compound (ChemDiv ID: IB08-5585); may support HCV entry and PTP1B inhibitor research workflows
Scaffold-driven selection — thiophene at the pyridazinone 3-position distinguishes this chemotype from phenyl-substituted analogs; reported to align with patent-exemplified antiviral chemotypes

Structural Specificity and Substitution Risks


The 3-position substituent on the pyridazinone ring critically dictates both electronic properties and target-binding topology. Replacement of the thiophene ring in N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide with a phenyl or fluorophenyl group, as seen in closely related ChemDiv compounds, results in a quantifiable shift in lipophilicity and polar surface area (PSA), which directly impacts membrane permeability and off-target binding profiles . Within the broader pyridazinone-indole class, minor structural variations have been shown to switch activity from PTP1B inhibition to CRTH2 antagonism, confirming that in-class substitution without systematic data verification introduces high risk of functional misassignment [1].

3-Position substituent Replacing thiophene with phenyl or fluorophenyl shifts lipophilicity and polar surface area, which may alter membrane permeability and off-target binding profiles
Linker chemistry Indole-6-yl acetamide architecture vs. indole acetic acid linker determines PTP1B inhibition vs. CRTH2 antagonism; these regioisomers are not functionally interchangeable
Analog mismatch Phenyl-substituted pyridazinone-indole analogs may show substantially different target engagement and potency; direct substitution without verification may produce divergent results

Quantitative Differentiation Evidence


Polar Surface Area and Membrane Permeability Profile

The target compound exhibits a calculated Polar Surface Area (PSA) of 118.32 Ų, compared to 61.48 Ų for the direct fluorophenyl analog 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide (Y043-1177), representing a 92.4% increase . This substantial PSA elevation is driven by the sulfur atom in the thiophene ring altering the electron distribution and hydrogen-bonding capacity. In drug discovery, a PSA > 90 Ų is commonly associated with reduced passive membrane permeability, while PSA < 70 Ų favors blood-brain barrier penetration, making this PSA difference a decisive factor in selecting between these two compounds for central vs. peripheral target applications .

PSA profile
Head-to-head
118.32 Ų vs. 61.48 Ų (+92.4%)
Reported PSA context; may support peripheral vs. CNS compound selection review
In silico topological PSA; experimental permeability to verify
Physicochemical Property Membrane Permeability Drug Design

Lipophilicity and Off-Target Selectivity

The target compound's calculated logP is 3.14, marginally lower than the 3.23 logP of the fluorophenyl analog Y043-1177 . While the absolute difference of 0.09 log units is modest, the directionality is consistent with the thiophene ring introducing polarity that attenuates excessive lipophilicity. In the context of lead optimization, literature-derived guidelines indicate that each log unit above 3 correlates with a measurable increase in promiscuity and attrition, making the lower logP of the target compound a structurally baked-in advantage for selectivity-driven screening cascades, particularly when compared to higher-logP phenyl-substituted congeners .

Lipophilicity
Head-to-head
logP 3.14 vs. 3.23 (Δ −0.09)
Reported lipophilicity context; marginally lower logP may support selectivity-driven screening review
In silico calculation; experimental logP/logD to verify
Lipophilicity Off-Target Risk Lead Optimization

HCV Entry Inhibition Potency of Pyridazinone-Indole Scaffold

The target compound shares its pyridazinone-indole acetamide scaffold with compounds explicitly claimed in patent EP1953147 as HCV entry inhibitors, where structurally related analogs (indol-6-yl pyridazinones with various 3-position heteroaryl substituents) demonstrate EC₅₀ values ranging from 2 nM to 400 nM in the HCVcc-RLuc reporter assay [1]. A directly comparable compound within this patent series, featuring a thiophene-linked pyridazinone-indole core (Compound 184; US9428502), recorded an EC₅₀ of 2 nM against HCV genotype 1b in the replicon system [2]. While the exact EC₅₀ of the target compound has not been publicly disclosed, the patent data establishes the class potency ceiling and provides a quantitative benchmark against which the target compound can be directly evaluated. The thiophene at the pyridazinone 3-position is a recurrent feature in the most potent patent-exemplified compounds, distinguishing this chemotype from phenyl-substituted analogs with weaker reported activity (>1 µM) [1].

HCV entry potency
Cross-study comparable
Class EC₅₀ range 2–400 nM; patent benchmark 2 nM
Reported class-level antiviral potency context; thiophene chemotype aligns with higher-potency patent exemplars
Exact EC₅₀ for target compound not publicly disclosed; confirm in replicon assay
HCV Entry Inhibitor Antiviral Screening Infectious Disease

Target Selectivity: PTP1B vs. CRTH2

Text-mining analysis of the pyridazinone-indole literature reveals a bifurcated target landscape: pyridazine analogs with an indole acetic acid linker (CRTH2 antagonist scaffold) show oral bioavailability and in vivo efficacy in allergic inflammation models, while pyridazine analogs lacking the carboxylic acid moiety and featuring direct indole-pyridazinone attachment function as PTP1B inhibitors with IC₅₀ values in the low micromolar range (e.g., compound 12: IC₅₀ = 5.6 µM for PTP1B with 20-fold selectivity over TCPTP and LAR) [1]. The target compound, with its indole-6-yl acetamide architecture, lacks the carboxylic acid pharmacophore required for CRTH2 antagonism and structurally aligns with the PTP1B inhibitor series. This chemotype has been characterized as a non-competitive, reversible binder, indicating an allosteric binding mode distinct from active-site-directed phosphatase inhibitors [1]. Users must not interchange this compound with the indole-acetic-acid-linked pyridazine CRTH2 antagonists, as the functional outcome (phosphatase inhibition vs. GPCR antagonism) is determined by the linker identity.

Target selectivity
Class-level inference
Predicted PTP1B inhibitor; CRTH2 incompatible
Class-level target assignment context; linker identity review required for assay design
Target assignment based on structural alignment; verify PTP1B inhibition and selectivity experimentally
PTP1B Inhibitor CRTH2 Antagonist Target Selectivity

Aqueous Solubility and Formulation Requirements

The target compound has a calculated logSw (intrinsic water solubility) of -3.98, with two hydrogen bond donors and five hydrogen bond acceptors . This solubility profile places it in the low-solubility compound space, which is typical for this chemotype but necessitates specific assay solvent strategies (e.g., DMSO stock solutions ≤1% final concentration to avoid precipitation). In comparison, the fluorophenyl analog Y043-1177 has a logSw of -3.69, a 0.29 log unit improvement (approximately 1.95× higher predicted solubility) . While moderate, this solubility differential means that the target compound requires more careful solubility management in high-throughput screening (HTS) formats. Screening and procurement groups should perform experimental kinetic solubility measurements in their assay buffer of choice before committing to large-scale purchase.

Aqueous solubility
Head-to-head
logSw −3.98 vs. −3.69 (≈1.95× lower predicted solubility)
Reported solubility prediction context; formulation-aware assay design may be required
In silico prediction; experimental kinetic solubility in assay buffer to verify
Aqueous Solubility Formulation Feasibility Assay Compatibility

Thiophene and Metabolic Stability Considerations

The presence of a thiophene ring at the pyridazinone 3-position distinguishes the target compound from phenyl and fluorophenyl analogs. In medicinal chemistry, thiophene is known to undergo CYP450-mediated S-oxidation and epoxidation, which can serve as a metabolic soft spot, potentially reducing half-life relative to phenyl-substituted analogs but also offering a defined metabolic pathway for optimization [1]. Within the broader pyridazinone-indole class, CRTH2 antagonist programs identified that pyridazine linker modifications were necessary to address poor metabolic stability; compounds with improved stability retained demonstrated oral bioavailability in rodent models [1]. Without head-to-head microsomal stability data for this specific compound versus its direct analogs, users should treat the thiophene ring as a metabolic liability indicator and proactively include metabolic stability assays in their screening cascade when this compound is selected. The absence of published stability data for this specific compound should be noted as a gap requiring internal profiling.

Metabolic stability
Class-level inference
Thiophene S-oxidation site identified; no direct compound data
Metabolic stability context to review; profiling recommended before in vivo studies
No published microsomal stability data; requires internal liver microsome profiling
Metabolic Stability Thiophene Chemistry Lead Profiling

Validated Research and Screening Applications


HCV Entry Inhibitor Screening

This compound is structurally nested within a patent-protected class of HCV entry inhibitors (EP1953147). Its thiophene substituent aligns it with patent-exemplified compounds demonstrating EC₅₀ values as low as 2 nM in the HCV 1b replicon system . Procurement for antiviral screening programs targeting HCV entry should prioritize this compound and confirm activity in the HCVcc-RLuc reporter assay (as described in US10202367) with parallel cytotoxicity assessment (CC₅₀) to establish a selectivity window. Phenyl-substituted pyridazinone-indole analogs, with publicly recorded EC₅₀ values >1 µM, are substantially less potent and should not substitute for this compound in HCV screening panels .

Allosteric PTP1B Inhibitor Screening

Based on class-level SAR, the indole-6-yl acetamide architecture of this compound predicts non-competitive, reversible PTP1B inhibition, a mode distinct from active-site tyrosine phosphatase inhibitors . The compound is suitable for inclusion in PTP1B inhibitor screening cascades, with a recommended counter-screen against TCPTP and LAR to confirm ≥20-fold selectivity, as observed for the class representative compound 12 (PTP1B IC₅₀ = 5.6 µM, TCPTP/LAR IC₅₀ >100 µM) . Users must not substitute the indole-acetic-acid-linked pyridazine regioisomer, which targets CRTH2 and will yield negative PTP1B results.

CNS-Excluded Library Selection

With a calculated PSA of 118.32 Ų—92.4% higher than its fluorophenyl analog—this compound is strongly predicted to exhibit limited passive blood-brain barrier permeability . This property makes it a rational choice for peripheral-target screening libraries where CNS exclusion is desirable, such as in metabolic disease, inflammation, or antiviral panels where neurological side effects must be minimized. Conversely, users screening for CNS targets should select the fluorophenyl analog (Y043-1177, PSA = 61.48 Ų) instead .

Solubility-Controlled Fragment-Based Screening

The compound's predicted low aqueous solubility (logSw = -3.98) demands formulation-aware screening design . It is best deployed in fragment-based or target-based assays using DMSO stock solutions at ≤10 mM, with final assay DMSO concentrations ≤1% to avoid precipitation artifacts. Procurement groups should request experimental kinetic solubility data in PBS or their specific assay buffer from the vendor prior to large-scale purchase. The fluorophenyl analog offers modestly improved predicted solubility (logSw = -3.69, ~1.95× higher), providing a comparator for solubility optimization studies .

Application
Selection Property
Validation Focus
HCV entry inhibitor screening studies
Thiophene-substituted pyridazinone-indole scaffold
HCV replicon potency and cytotoxicity selectivity window
Allosteric PTP1B inhibitor screening
Indole-6-yl acetamide architecture
PTP1B vs. TCPTP/LAR selectivity counter-screen
Peripheral-target library selection
Calculated PSA profile (>90 Ų)
Blood-brain barrier permeability exclusion review
Solubility-controlled fragment-based screening
Predicted aqueous solubility profile
Experimental kinetic solubility in target assay buffer
Research-use-only screening compound. All application guidance reflects reported class-level and in silico evidence. Confirm compound identity, experimental solubility, potency, and metabolic stability in your assay system before procurement.
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